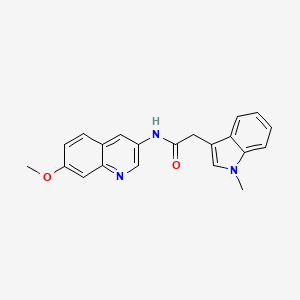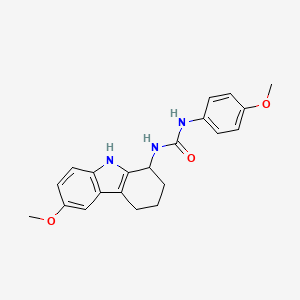![molecular formula C21H25FN4O4 B14933658 N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B14933658.png)
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a carboxamide linkage, making it a subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the 2,5-dimethoxyphenylamine intermediate: This step involves the reaction of 2,5-dimethoxyaniline with appropriate reagents to introduce the amino group.
Coupling with 4-fluorophenylpiperazine: The intermediate is then coupled with 4-fluorophenylpiperazine under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the carboxamide linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, especially in relation to serotonin and dopamine receptors.
Biological Studies: It serves as a tool in studying cellular pathways and mechanisms, including signal transduction and enzyme inhibition.
Industrial Applications: The compound’s unique properties make it useful in the synthesis of advanced materials and as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For instance, its interaction with serotonin receptors can affect neurotransmission and mood regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide
- N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-bromophenyl)piperazine-1-carboxamide
- N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-methylphenyl)piperazine-1-carboxamide
Uniqueness
The uniqueness of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C21H25FN4O4 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25FN4O4/c1-29-17-7-8-19(30-2)18(13-17)24-20(27)14-23-21(28)26-11-9-25(10-12-26)16-5-3-15(22)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,23,28)(H,24,27) |
InChI-Schlüssel |
LLNMQBOECBNOHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B14933575.png)
![N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14933578.png)


![2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B14933597.png)

![methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14933613.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14933624.png)

![3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B14933632.png)
![methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate](/img/structure/B14933640.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14933657.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14933666.png)
![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B14933667.png)
